2-Methyloxazole-5-carbaldehyde
Overview
Description
2-Methyloxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . It is characterized by the presence of an oxazole ring substituted with a methyl group at the 2-position and an aldehyde group at the 5-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxazole-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-methyl-1,3-oxazol-5-ylmethanol using oxidizing agents such as (1,1,1-triacetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one in dichloromethane . The reaction typically requires controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The compound is often produced under inert gas conditions (e.g., nitrogen or argon) to prevent unwanted side reactions and to maintain the purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 2-Methyloxazole-5-carboxylic acid.
Reduction: 2-Methyl-1,3-oxazol-5-ylmethanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyloxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloxazole-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the oxazole ring can engage in aromatic substitution reactions. These properties make it a versatile compound in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-oxazole-4-carbaldehyde
- 2-Methyl-1,3-oxazole-5-carboxylic acid
- 2-Methyl-1,3-oxazole-5-methanol
Uniqueness
2-Methyloxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxazole derivatives. The presence of both a methyl group and an aldehyde group on the oxazole ring allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUISAQLYQMSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934682 | |
Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-42-7, 153138-05-7 | |
Record name | 2-Methyl-5-oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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